molecular formula C19H29N3 B256011 2-[(azepan-1-yl)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole

2-[(azepan-1-yl)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole

Cat. No.: B256011
M. Wt: 299.5 g/mol
InChI Key: QJTDGLZBJUWYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(azepan-1-yl)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound features a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(azepan-1-yl)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the alkylation of benzimidazole with 1-azepanylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The isopentyl group can be introduced through a subsequent alkylation step using isopentyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(azepan-1-yl)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane or isopentyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Scientific Research Applications

2-[(azepan-1-yl)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(azepan-1-yl)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(azepan-1-ylmethyl)phenyl]methanol: Similar structure with a phenyl group instead of benzimidazole.

    4-(1-azepanylmethyl)-2,6-dimethoxyphenol: Contains a methoxy-substituted phenol ring.

    2-(1-azepanylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone: Features a quinazolinone core.

Uniqueness

2-[(azepan-1-yl)methyl]-1-(3-methylbutyl)-1H-1,3-benzodiazole is unique due to its combination of the benzimidazole core with an azepane ring and an isopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H29N3

Molecular Weight

299.5 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-1-(3-methylbutyl)benzimidazole

InChI

InChI=1S/C19H29N3/c1-16(2)11-14-22-18-10-6-5-9-17(18)20-19(22)15-21-12-7-3-4-8-13-21/h5-6,9-10,16H,3-4,7-8,11-15H2,1-2H3

InChI Key

QJTDGLZBJUWYBL-UHFFFAOYSA-N

SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CN3CCCCCC3

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CN3CCCCCC3

Origin of Product

United States

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